N-((4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(2-methoxyethoxy)isonicotinamide
Description
Properties
IUPAC Name |
N-[[4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O3/c1-26-8-9-27-17-10-13(6-7-20-17)18(25)21-11-16-23-22-12-24(16)15-4-2-14(19)3-5-15/h2-7,10,12H,8-9,11H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSAOLTZWAGOKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NCC2=NN=CN2C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(2-methoxyethoxy)isonicotinamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structural features:
- Molecular Formula : CHFNO
- Molecular Weight : 353.34 g/mol
- Functional Groups : Triazole, isonicotinamide, methoxyethoxy
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole ring is known for its role in modulating enzyme activity and receptor interactions. Specifically, the compound may act as an inhibitor or modulator of key enzymes involved in metabolic pathways.
Key Mechanisms:
- Enzyme Inhibition : Potential inhibition of enzymes such as HDAC (Histone Deacetylases), which play a critical role in gene expression regulation.
- Receptor Modulation : Interaction with GABA-A receptors, enhancing or inhibiting their activity depending on the specific binding sites engaged.
Biological Activity Data
Research studies have demonstrated the compound's potential in various biological assays:
| Biological Activity | Assay Type | Results |
|---|---|---|
| Anticancer | MTT Assay | IC values indicating cytotoxicity against cancer cell lines (e.g., MDA-MB-231). |
| Antifungal | Agar Diffusion Method | Significant inhibition zones against fungal strains. |
| Enzyme Inhibition | Kinetic Studies | Competitive inhibition observed with HDAC isoforms. |
Case Studies
- Anticancer Activity : A study evaluated the compound's effect on human breast cancer cell lines (MDA-MB-231). The results showed a significant reduction in cell viability with an IC value of approximately 15 µM after 48 hours of treatment. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
- Antifungal Properties : In a separate investigation, the compound exhibited notable antifungal activity against Candida albicans and Aspergillus niger. The minimal inhibitory concentration (MIC) was determined to be 32 µg/mL, suggesting potential for therapeutic use in fungal infections.
- HDAC Inhibition : The compound was tested for its ability to inhibit class I HDACs. It demonstrated a strong binding affinity with an IC value of 50 nM, indicating its potential as a therapeutic agent in cancer treatment through epigenetic modulation.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments indicate low acute toxicity levels, making it a candidate for further development.
Comparison with Similar Compounds
The following analysis compares the target compound to structurally related 1,2,4-triazole derivatives reported in the literature, focusing on substituent effects, physicochemical properties, and spectral characteristics.
Substituent Variations and Structural Analogues
Key structural differences among analogues lie in:
- Triazole substituents : Fluorophenyl, methoxyphenyl, or halogenated aryl groups.
- Linker groups : Thioether (-S-), methylene (-CH2-), or ether (-O-) bridges.
- Terminal groups : Acetamides, sulfonamides, or pyridine derivatives.
Table 1: Structural Comparison of Selected 1,2,4-Triazole Derivatives
Key Observations :
- The target compound’s 2-(2-methoxyethoxy)isonicotinamide group is distinct from the thioether-linked acetamides in or the quinoxaline carboxamides in . The methoxyethoxy chain may enhance solubility compared to sulfur-containing analogues.
- Fluorine substitution at the 4-position of the triazole’s phenyl ring is common (e.g., 9d, 9e ), likely to improve metabolic stability and binding affinity via hydrophobic interactions.
Physicochemical Properties
Table 2: Melting Points and Molecular Weights
| Compound ID | Melting Point (°C) | Molecular Weight (g/mol) | Reference |
|---|---|---|---|
| Target Compound | Not reported | ~430 (estimated) | N/A |
| 9c | 219.3 | 465.5 | |
| 9e | 220.1 | 443.4 | |
| 6r | 176–177 | 466.9 | |
| 30a | Not reported | ~500 (estimated) |
Analysis :
- The target compound’s estimated molecular weight (~430 g/mol) aligns with typical triazole derivatives. Higher melting points in thioether-linked analogues (e.g., 9c, 9e ) suggest stronger intermolecular interactions (e.g., hydrogen bonding via -NH groups).
- The methoxyethoxy group in the target compound may lower melting points compared to halogenated analogues due to increased flexibility and reduced crystallinity.
Spectral Characteristics
- IR Spectroscopy : Thioether-linked triazoles (e.g., 9d ) show νC=S bands at ~1250 cm⁻¹, absent in the target compound due to its ether linker. The target’s νC=O (amide) is expected at ~1660–1680 cm⁻¹, consistent with isonicotinamide derivatives .
- NMR Data :
- 1H-NMR : The methoxyethoxy group in the target compound would show signals at δ ~3.5–4.0 ppm (OCH2CH2O) and δ ~3.3 ppm (OCH3), distinct from thioether protons (δ ~3.8–4.2 ppm) in compounds like 9d .
- 13C-NMR : The isonicotinamide carbonyl is expected at δ ~165 ppm, similar to acetamide carbonyls in .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield and purity of this compound?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For example, stepwise coupling of the triazole and isonicotinamide moieties under anhydrous conditions (e.g., DMF as solvent) with catalysts like triethylamine can improve yields . Monitoring reaction progress via thin-layer chromatography (TLC) and purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) enhances purity. Critical steps, such as deprotection of the trityl group, may require acidic conditions (e.g., TFA in DCM) to avoid side reactions .
Q. What analytical techniques are essential for structural confirmation?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D COSY/HSQC) is critical for verifying backbone connectivity, particularly the fluorophenyl and triazole protons . High-resolution mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies functional groups like the amide carbonyl (1650–1700 cm⁻¹) . Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) ensures ≥95% purity for biological assays .
Q. How can solubility and stability be assessed for in vitro studies?
- Methodological Answer : Solubility screening in DMSO, PBS, and cell culture media (e.g., DMEM) at 1–10 mM helps identify suitable stock concentrations. Stability studies under physiological conditions (pH 7.4, 37°C) over 24–72 hours, analyzed via HPLC, detect degradation products. For hydrolytically sensitive groups (e.g., methoxyethoxy), lyophilization or storage at −20°C in inert atmospheres is recommended .
Advanced Research Questions
Q. How can conflicting bioactivity data across assays be resolved?
- Methodological Answer : Cross-validation using orthogonal assays is critical. For example, discrepancies in IC₅₀ values between enzymatic and cell-based assays may arise from off-target effects or metabolic instability. Combine biochemical assays (e.g., kinase inhibition) with cellular viability (MTT assay) and target engagement studies (e.g., CETSA or NanoBRET) . Confounders like serum protein binding can be quantified via equilibrium dialysis .
Q. What computational strategies predict reactivity and metabolic pathways?
- Methodological Answer : Density functional theory (DFT) calculations identify reactive sites (e.g., electrophilic triazole carbons) and guide functionalization . Metabolic predictions using software like MetaSite or GLORY highlight vulnerable motifs (e.g., methoxyethoxy cleavage via CYP3A4). Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) optimizes binding interactions .
Q. How can structure-activity relationships (SAR) guide analog design?
- Methodological Answer : Systematic substitution of the fluorophenyl (e.g., chloro, methyl) and methoxyethoxy groups (e.g., ethoxy, PEG chains) evaluates steric and electronic effects. For example, replacing the methoxy group with a trifluoromethoxy moiety may enhance metabolic stability . Biological testing of analogs in parallel (e.g., 10–20 derivatives) identifies key pharmacophores .
Q. What strategies address low bioavailability in preclinical models?
- Methodological Answer : Prodrug approaches (e.g., esterification of the acetamide) or nanoparticle encapsulation (PLGA or liposomes) improve solubility and absorption. Pharmacokinetic studies in rodents (IV/PO administration) quantify AUC and Cₘₐₓ, while intestinal permeability assays (Caco-2 monolayers) assess transport mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
